molecular formula C14H15Cl3O5 B14733104 2-Butoxy-2-oxoethyl (2,4,6-trichlorophenoxy)acetate CAS No. 6103-64-6

2-Butoxy-2-oxoethyl (2,4,6-trichlorophenoxy)acetate

Cat. No.: B14733104
CAS No.: 6103-64-6
M. Wt: 369.6 g/mol
InChI Key: YJBHAFZQNOFFJO-UHFFFAOYSA-N
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Description

2-Butoxy-2-oxoethyl (2,4,6-trichlorophenoxy)acetate is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-2-oxoethyl (2,4,6-trichlorophenoxy)acetate typically involves the esterification of 2,4,6-trichlorophenoxyacetic acid with 2-butoxy-2-oxoethanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and controlled temperature and pressure conditions are crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-2-oxoethyl (2,4,6-trichlorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted esters or ethers.

Scientific Research Applications

2-Butoxy-2-oxoethyl (2,4,6-trichlorophenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Butoxy-2-oxoethyl (2,4,6-trichlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Butoxyethanol: Shares the butoxy group but lacks the trichlorophenoxyacetate moiety.

    2,4,6-Trichlorophenoxyacetic acid: Contains the trichlorophenoxyacetate group but lacks the butoxy group.

Uniqueness

2-Butoxy-2-oxoethyl (2,4,6-trichlorophenoxy)acetate is unique due to its combination of the butoxy and trichlorophenoxyacetate groups, which confer distinct chemical and physical properties. This combination allows it to participate in a variety of reactions and makes it suitable for diverse applications.

Properties

CAS No.

6103-64-6

Molecular Formula

C14H15Cl3O5

Molecular Weight

369.6 g/mol

IUPAC Name

(2-butoxy-2-oxoethyl) 2-(2,4,6-trichlorophenoxy)acetate

InChI

InChI=1S/C14H15Cl3O5/c1-2-3-4-20-12(18)7-21-13(19)8-22-14-10(16)5-9(15)6-11(14)17/h5-6H,2-4,7-8H2,1H3

InChI Key

YJBHAFZQNOFFJO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC(=O)COC1=C(C=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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